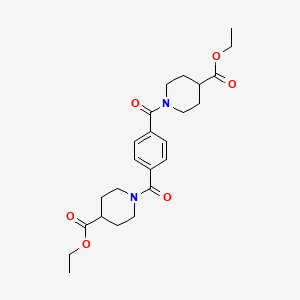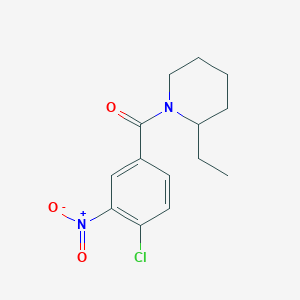![molecular formula C27H26N6O2 B11028388 N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11028388.png)
N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:
-
Benzimidazole Core: : The compound contains a benzimidazole ring, which is a bicyclic heterocycle composed of a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities.
-
Phenylethyl Group: : The phenylethyl group (C₆H₅CH₂CH₂-) is attached to the benzimidazole core, contributing to the compound’s overall structure and properties.
-
Benzotriazinone Moiety: : The 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide portion introduces a benzotriazinone ring, which can influence the compound’s reactivity and pharmacological profile.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the condensation of appropriate starting materials. For instance:
Benzimidazole Synthesis: Start with 1-methyl-1H-benzimidazole and react it with phenylethylamine to form the benzimidazole-phenylethyl intermediate.
Benzotriazinone Formation: Next, react the intermediate with an appropriate acid chloride (e.g., 4-oxo-1,2,3-benzotriazin-3(4H)-yl chloride) to form the benzotriazinone moiety.
Amide Formation: Finally, amidate the benzotriazinone with butanoyl chloride to obtain Compound X.
Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. The compound’s purity and yield are critical for its applications.
Chemical Reactions Analysis
Compound X can undergo various reactions:
Oxidation: Oxidation of the phenylethyl group or benzotriazinone moiety.
Reduction: Reduction of the nitro group (if present) or other functional groups.
Substitution: Substitution reactions at the benzimidazole nitrogen or other positions.
Amidation: Formation of amides (as seen in its synthesis).
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
Compound X has garnered interest in various fields:
Medicinal Chemistry: Researchers explore its potential as an antibacterial or cytotoxic agent.
Biological Studies: Investigating its effects on cellular pathways and targets.
Drug Development: Screening for novel drug candidates.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its hybrid structure, combining features from benzimidazoles and benzotriazinones. Similar compounds include other benzimidazole derivatives and benzotriazinones.
Properties
Molecular Formula |
C27H26N6O2 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C27H26N6O2/c1-32-24-15-8-7-14-22(24)29-26(32)23(18-19-10-3-2-4-11-19)28-25(34)16-9-17-33-27(35)20-12-5-6-13-21(20)30-31-33/h2-8,10-15,23H,9,16-18H2,1H3,(H,28,34) |
InChI Key |
QJOCJVHKLDGVAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-5-oxo-N-(1,3,4-thiadiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028310.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11028313.png)

![4-(furan-2-ylmethyl)-9-thiophen-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11028324.png)
![4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11028331.png)

![3-methyl-1'-pentyl-2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11028336.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11028349.png)

![N-(4-hydroxyphenyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B11028361.png)


![(1E)-8-ethyl-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028379.png)
![1-(10H-phenothiazin-10-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11028382.png)
